MSC2504877 is a novel small molecule compound identified as a selective inhibitor of tankyrase enzymes, specifically targeting tankyrase 1 and tankyrase 2. These enzymes are part of the poly(ADP-ribose) polymerase family and play crucial roles in various cellular processes, including the regulation of the Wnt signaling pathway, which is significant in cancer development and progression. The compound was developed through fragment-based screening techniques, which allow for the identification of small fragments that can bind to target proteins, leading to the design of more complex inhibitors.
MSC2504877 was developed as part of research efforts aimed at understanding and manipulating the Wnt signaling pathway in colorectal cancer and other malignancies. The compound is classified as a tankyrase inhibitor, which is a category of drugs that have shown potential for therapeutic applications in oncology by disrupting aberrant Wnt signaling associated with tumor growth.
The synthesis of MSC2504877 involves several steps typical of small molecule drug development. Fragment-based drug discovery techniques were employed, wherein a library of small fragments was screened for binding affinity to tankyrase domains. The process included:
The molecular structure of MSC2504877 has been elucidated through various analytical techniques. It features a core structure conducive to binding within the active site of tankyrases. Key data points include:
The three-dimensional conformation can be modeled using computational chemistry software, allowing for visualization of interactions with target proteins.
MSC2504877 engages in specific chemical reactions characteristic of small molecule inhibitors:
These reactions are typically analyzed using biochemical assays such as enzyme-linked immunosorbent assays (ELISA) to measure inhibition efficacy.
The mechanism by which MSC2504877 exerts its effects primarily involves:
Data supporting these mechanisms include results from cellular assays demonstrating enhanced apoptosis in cancer cell lines treated with MSC2504877 in combination with other drugs.
The physical and chemical properties of MSC2504877 are critical for its development as a therapeutic agent:
Characterization methods include high-performance liquid chromatography (HPLC) and differential scanning calorimetry (DSC).
MSC2504877 has several promising applications in scientific research and clinical settings:
Tankyrases catalyze poly-ADP-ribosylation (PARylation) of AXIN1/2, components of the β-catenin destruction complex. PARylation triggers ubiquitin-mediated degradation of AXIN, preventing efficient assembly of the destruction complex. Consequently, β-catenin escapes proteasomal degradation, accumulates in the cytoplasm, and translocates to the nucleus. There, it forms complexes with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, activating oncogenes such as MYC, CCND1 (cyclin D1), and AXIN2 [4] [5].
Tankyrase inhibition stabilizes AXIN by blocking PARylation, thereby promoting β-catenin phosphorylation and degradation. This mechanism positions tankyrases as leverage points for suppressing hyperactive Wnt signaling in cancers [5] [6].
Colorectal cancer (CRC) exhibits the highest prevalence of Wnt pathway dysregulation, with ~90% of cases harboring loss-of-function mutations in the APC (Adenomatous Polyposis Coli) gene. APC is a scaffold protein in the β-catenin destruction complex; its truncation or loss abolishes β-catenin degradation capacity. Even mutant APC retains residual function, but sufficiently destabilizes the destruction complex to cause constitutive β-catenin accumulation [2] [8].
Beyond APC, mutations in CTNNB1 (β-catenin), AXIN1/2, or epigenetic silencing of secreted Wnt antagonists (e.g., DKK, sFRP) contribute to pathway hyperactivation. This drives tumor initiation, cancer stem cell maintenance, and therapeutic resistance [2] [4]. Consequently, targeting downstream effectors like tankyrase offers a strategy to bypass upstream genetic lesions.
Tankyrase inhibitors offer distinct advantages:
Despite this promise, early-generation inhibitors (e.g., XAV939, IWR-1) faced challenges including on-target gastrointestinal toxicity due to Wnt's role in gut homeostasis, underscoring the need for optimized compounds like MSC2504877 [5] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7